molecular formula C8H8Cl2N2O3S B1419163 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide CAS No. 1154121-22-8

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

Cat. No. B1419163
CAS RN: 1154121-22-8
M. Wt: 283.13 g/mol
InChI Key: FODGSEJVGHBAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is C8H8Cl2N2O3S. The molecular weight is 283.13 g/mol.


Physical And Chemical Properties Analysis

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Medicinal Chemistry and Drug Design

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide: is a compound of interest in medicinal chemistry for its potential use in drug design. Its structure, featuring both chloro and sulfamoyl groups, allows for interactions with various biological targets. It can serve as a scaffold for developing new therapeutic agents, particularly in the design of enzyme inhibitors that require precise molecular recognition .

Agricultural Chemistry

In agriculture, this compound could be explored for its role in the synthesis of novel pesticides or herbicides. The presence of chloro and sulfamoyl groups may contribute to the development of compounds with specific modes of action against pests or weeds, potentially leading to more effective and targeted agricultural chemicals .

Material Science

The unique chemical structure of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide might be utilized in material science research, especially in the creation of novel polymers or coatings. Its functional groups could facilitate the formation of bonds during polymerization, resulting in materials with enhanced properties such as increased durability or chemical resistance .

Environmental Impact Studies

This compound’s environmental impact is an area of significant interest. Research could focus on its biodegradability, potential accumulation in ecosystems, and long-term effects on flora and fauna. Understanding its environmental fate is crucial for assessing the risks associated with its use in various industries .

Biochemical Research

In biochemistry, 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide may be used as a reagent in the study of enzyme kinetics and mechanisms. Its ability to interact with sulfhydryl groups in proteins could make it a valuable tool for probing the active sites of enzymes or for modifying proteins in a controlled manner .

Pharmacological Applications

Pharmacologically, the compound could be investigated for its potential therapeutic effects. Research might include studying its pharmacokinetics, metabolism, and interaction with cellular targets. It could also be used as a starting point for the synthesis of compounds with improved pharmacological profiles .

Safety and Hazards

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O3S/c9-4-8(13)12-7-3-5(16(11,14)15)1-2-6(7)10/h1-3H,4H2,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODGSEJVGHBAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.